Spectroscopic Profiling of 2-Amino-4-ethoxybenzamide: A Technical Guide for Researchers
Spectroscopic Profiling of 2-Amino-4-ethoxybenzamide: A Technical Guide for Researchers
Introduction
Molecular Structure and Spectroscopic Correlation
The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. The key functional groups and proton/carbon environments of 2-Amino-4-ethoxybenzamide are illustrated below. Each labeled atom and group will have a characteristic signature in the NMR, IR, and MS spectra.
Caption: Molecular structure of 2-Amino-4-ethoxybenzamide with key atoms labeled for spectroscopic correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of 2-Amino-4-ethoxybenzamide, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the amine and amide protons. The electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing effect of the benzamide carbonyl group (-CONH₂) will influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ (CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3H |
| -OCH₂CH₃ (CH₂) | ~4.0 | Quartet (q) | ~7.0 | 2H |
| Aromatic H-3 | ~6.2 | Doublet (d) | ~2.5 | 1H |
| Aromatic H-5 | ~6.4 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |
| Aromatic H-6 | ~7.8 | Doublet (d) | ~8.5 | 1H |
| Ar-NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |
| -CONH₂ | ~7.5 - 8.5 | Broad singlet (br s) | - | 2H |
Causality behind Predictions:
-
Ethoxy Group: The triplet-quartet pattern is characteristic of an ethyl group. The CH₂ group is deshielded by the adjacent oxygen atom, hence its downfield shift (~4.0 ppm) compared to the CH₃ group (~1.4 ppm).
-
Aromatic Protons: The amino and ethoxy groups are ortho, para-directing and activating. The H-3 proton, being ortho to both electron-donating groups, will be the most shielded (upfield). The H-5 proton will be ortho to the ethoxy group and meta to the amino group. The H-6 proton, being ortho to the electron-withdrawing amide group, will be the most deshielded (downfield). The coupling constants are predicted based on typical ortho (~8.5 Hz) and meta (~2.5 Hz) coupling in benzene rings.
-
Amine and Amide Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[1][2]
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₂CH₃ (C H₃) | ~15 |
| -OC H₂CH₃ | ~63 |
| Aromatic C-3 | ~100 |
| Aromatic C-5 | ~105 |
| Aromatic C-1 | ~115 |
| Aromatic C-6 | ~130 |
| Aromatic C-2 | ~150 |
| Aromatic C-4 | ~160 |
| -C ONH₂ | ~170 |
Causality behind Predictions:
-
Aliphatic Carbons: The ethoxy group carbons appear in the typical upfield region for sp³ hybridized carbons.
-
Aromatic Carbons: The carbons directly attached to the electron-donating amino (C-2) and ethoxy (C-4) groups will be significantly shielded and appear at higher field strengths. Conversely, the carbon attached to the electron-withdrawing carbonyl group (C-1) and the carbonyl carbon itself will be deshielded and appear at lower field strengths. The remaining aromatic carbons will have intermediate chemical shifts.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) of Ar-NH₂ and -CONH₂ | Medium - Strong, two or more bands |
| 3080 - 3010 | C-H stretch (aromatic) | Medium - Weak |
| 2980 - 2850 | C-H stretch (aliphatic, -CH₂, -CH₃) | Medium |
| ~1660 | C=O stretch (Amide I band) | Strong |
| ~1620 | N-H bend (scissoring) of Ar-NH₂ | Medium |
| 1600, 1580, 1500, 1450 | C=C stretch (aromatic ring) | Medium - Strong, multiple bands |
| ~1240 | C-O stretch (aryl-alkyl ether) | Strong |
| ~1120 | C-N stretch (aromatic amine) | Medium |
Causality behind Predictions:
-
N-H Stretching: The presence of both a primary aromatic amine and a primary amide will result in multiple N-H stretching bands in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause these bands to be broad.[5]
-
C=O Stretching: The amide carbonyl group gives a very strong and characteristic absorption band (Amide I) around 1660 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated amide.[5]
-
C-O Stretching: The aryl-alkyl ether linkage will produce a strong C-O stretching band around 1240 cm⁻¹.
-
Aromatic C=C Stretching: The benzene ring will show several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Amino-4-ethoxybenzamide (Molecular Formula: C₉H₁₂N₂O₂), the exact mass is 180.0899 g/mol .
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI-MS experiment, the molecule is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 180 | [C₉H₁₂N₂O₂]⁺˙ (Molecular Ion) | - |
| 164 | [M - NH₂]⁺ | NH₂ |
| 152 | [M - C₂H₄]⁺˙ | Ethylene |
| 135 | [M - OC₂H₅]⁺ | Ethoxy radical |
| 121 | [H₂NC₆H₃(O)C=O]⁺ | Ethylene from ethoxy group |
| 92 | [H₂NC₆H₄]⁺ | CO from benzoyl cation |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak at m/z 180 should be observable.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of an ethylene molecule (m/z 28) via a McLafferty-type rearrangement, resulting in a fragment at m/z 152.
-
Loss of Amide Group: The loss of the amino radical from the amide group (a loss of 16 amu) is a common fragmentation pathway for primary amides, though less favorable than loss of the entire amide group.
-
Loss of Ethoxy Group: Cleavage of the aryl-O bond can result in the loss of an ethoxy radical (m/z 45) to give a fragment at m/z 135.
-
Formation of Benzoyl Cation: Cleavage of the amide C-N bond can lead to the formation of a 2-amino-4-ethoxybenzoyl cation.
-
Further Fragmentation: The benzoyl-type cations can further lose carbon monoxide (CO, m/z 28) to form an aryl cation.[6]
Caption: Predicted major fragmentation pathways for 2-Amino-4-ethoxybenzamide in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent standard laboratory practices and should be adapted based on the specific instrumentation available.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-4-ethoxybenzamide for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable proton signals.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position according to the spectrometer's guidelines.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid 2-Amino-4-ethoxybenzamide sample directly onto the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of 2-Amino-4-ethoxybenzamide (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid or a drop of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.
-
The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[9][10][11]
-
The resulting ions are accelerated into the mass analyzer.
-
Scan the mass analyzer over the desired mass range (e.g., m/z 40-300) to detect the ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.
-
Propose structures for the observed fragment ions to support the overall molecular structure.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-4-ethoxybenzamide. The detailed theoretical data for ¹H NMR, ¹³C NMR, IR, and MS, grounded in established spectroscopic principles, serves as a valuable reference for researchers working with this compound or structurally related molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any analytical endeavor, the correlation of data from multiple spectroscopic techniques is essential for the unambiguous confirmation of molecular structure.
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